molecular formula C12H10Cl2N2 B8205240 1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine

1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine

Cat. No.: B8205240
M. Wt: 253.12 g/mol
InChI Key: WPFMMFQXROYXKS-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine is an organic compound with significant relevance in various fields of chemistry and industry. This compound is characterized by the presence of two chlorine atoms attached to a phenylhydrazine structure, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-chloro-1-(2-chlorophenyl)-2-phenylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-11-8-4-5-9-12(11)16(14)15-10-6-2-1-3-7-10/h1-9,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFMMFQXROYXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN(C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine typically involves the reaction of 2-chlorobenzyl chloride with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.

Industrial production methods often involve the use of more efficient and scalable processes. For instance, the reaction can be conducted in a continuous flow reactor, which allows for better control over reaction parameters and improved safety. Additionally, the use of solvents like toluene or tetrahydrofuran can enhance the solubility of reactants and improve reaction rates .

Chemical Reactions Analysis

1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields azobenzene derivatives, while reduction leads to hydrazine derivatives.

Scientific Research Applications

1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of reactive intermediates, such as free radicals or electrophilic species, which can modify the structure and function of target molecules .

Comparison with Similar Compounds

1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual chlorine substitution and phenylhydrazine structure, which imparts distinct chemical properties and reactivity.

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